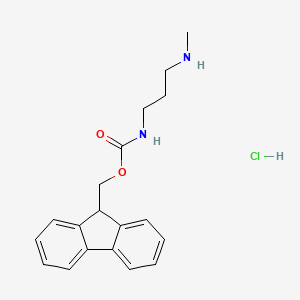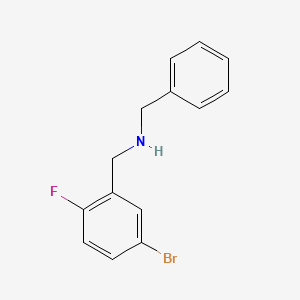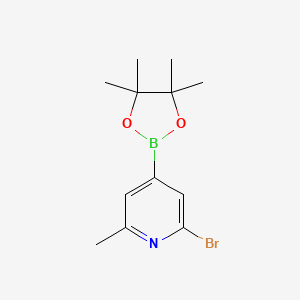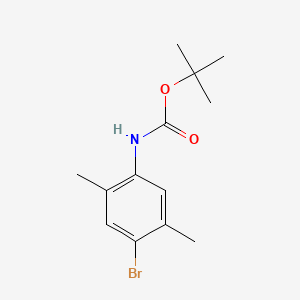
tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a chemical compound with the molecular formula C13H18BrNO2 . It is a solid substance at room temperature . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (CONH2) attached to a tert-butyl group and a phenyl ring. The phenyl ring is substituted with bromine and two methyl groups .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 300.2 . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Analytical Chemistry Application : Mishra et al. (2001) developed a method using a derivative of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate for the determination of bromide in samples like table salt and hydrochloric acid. This method is precise and can tolerate high concentrations of impurities, including chloride and acidity, found in samples like seawater (Mishra, Gosain, Jain, & Verma, 2001).
Synthesis of Biologically Active Compounds : Zhao et al. (2017) reported the synthesis of a compound using this compound as an intermediate. This compound is crucial in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Polymer Science : Wang and Percec (1991) utilized this compound in the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process led to the creation of poly(2,6-dimethyl-1,4-phenylene oxide) with specific molecular weights (Wang & Percec, 1991).
Photochemistry : Itoh et al. (2004) investigated triplet diphenylcarbenes protected by this compound-related groups. Their study provided insights into the stability and decay mechanisms of these carbenes (Itoh, Jinbo, Hirai, & Tomioka, 2004).
Organic Synthesis : Weber et al. (1999) used this compound in the synthesis and structure elucidation of 2-hydro-, 2-alkyl-, 2-alkynyl-, and 2-stannyl-2,3-dihydro-1H-1,3,2-diazaboroles. These novel compounds were characterized using various spectroscopic techniques (Weber, Dobbert, Stammler, Neumann, Boese, & Bläser, 1999).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAFKXDMDUGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716676 |
Source


|
| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-05-3 |
Source


|
| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
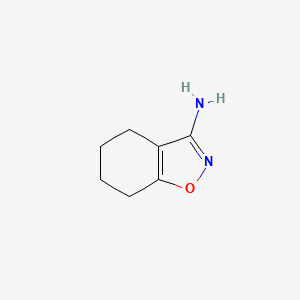
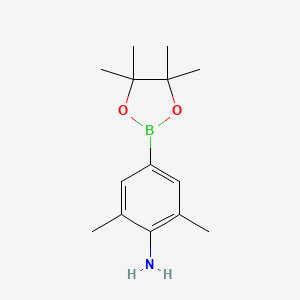

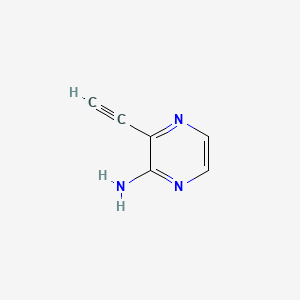

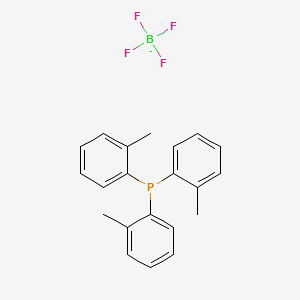

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)

